N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound that features a unique combination of furan, oxadiazole, and isoxazole rings
Mechanism of Action
Furan Derivatives
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have shown a wide range of biological and pharmacological properties. They have been employed as medicines in a number of distinct disease areas . For example, they have shown anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties .
Oxadiazole Derivatives
Oxadiazole is another heterocyclic compound. It is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. Derivatives of oxadiazole have been found to exhibit a broad spectrum of biological activities .
Isoxazole Derivatives
Isoxazole is a five-membered heterocyclic compound with three carbon atoms, one oxygen atom, and one nitrogen atom. Isoxazole rings are found in some natural products, such as ibotenic acid. They also form the basis for a number of drugs, including the COX-2 inhibitor valdecoxib (Bextra) and the anticonvulsant levetiracetam (Keppra) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Synthesis of the 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring is formed by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through the reaction of appropriate precursors under specific conditions, such as the use of hydroxylamine and acetic anhydride.
Coupling Reactions: The final step involves coupling the furan, oxadiazole, and isoxazole rings to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as the use of renewable resources and environmentally friendly solvents, can be incorporated into the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The oxadiazole ring can undergo reduction reactions to form corresponding amines.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve the use of nucleophiles and electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The unique combination of heterocyclic rings makes this compound suitable for use in the development of advanced materials with specific properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as furfural and 5-hydroxymethylfurfural share the furan ring structure.
Oxadiazole Derivatives: Compounds like 1,3,4-oxadiazole-2-thiol are similar in structure.
Isoxazole Derivatives: Compounds such as 3-methylisoxazole share the isoxazole ring.
Uniqueness
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is unique due to the combination of three different heterocyclic rings in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c1-6-5-8(19-15-6)9(16)12-11-14-13-10(18-11)7-3-2-4-17-7/h2-5H,1H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOCFWWGLLQQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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